molecular formula C19H14O2 B14202528 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-59-9

10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14202528
CAS No.: 923026-59-9
M. Wt: 274.3 g/mol
InChI Key: IBSHUFWLOXNHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a naphtho[2,3-c]pyran ring system with a phenyl group attached at the 10th position.

Preparation Methods

The synthesis of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions. For instance, a reverse hydrogenolysis process can be employed, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins in the presence of palladium on carbon (Pd/C) as a catalyst . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.

Chemical Reactions Analysis

10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation to a colored form. This process involves the breaking and forming of chemical bonds within the naphthopyran ring system. The molecular targets and pathways involved in this transformation include the excited singlet and triplet states of the molecule .

Comparison with Similar Compounds

10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:

  • 3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran
  • 3-Phenyl-3-[benzofuran-2-yl]-3H-naphtho[2,1-b]pyran
  • 3-Phenyl-3-[1,2-dimethylindol-3-yl]-3H-naphtho[2,1-b]pyran

These compounds share similar photochromic properties but differ in their specific substituents and the positions of these substituents on the naphthopyran ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and photochromic behavior .

Properties

CAS No.

923026-59-9

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

10-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C19H14O2/c20-18-12-21-11-17-16(18)10-14-8-4-5-9-15(14)19(17)13-6-2-1-3-7-13/h1-10H,11-12H2

InChI Key

IBSHUFWLOXNHCS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.